Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate
Overview
Description
Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate is a chemical compound with the molecular formula C13H14N2O3 . It is a product offered for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered isoxazole ring attached to a phenyl group and an ethyl ester group . The exact structure can be represented by the SMILES string O=C(OCC)C1=C(C)ON=C1C2=CC=C(C)C=C2
.
Scientific Research Applications
Chemical Synthesis and Derivatives
Research in chemical synthesis has demonstrated that derivatives of compounds related to Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate have a variety of applications. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives exhibit antimicrobial activities against various bacterial and fungal strains, indicating the potential for developing new antimicrobial agents. The derivatives were synthesized using readily available materials, and their structures were confirmed through multiple spectral techniques. The structure-activity relationship was explored using 3D-QSAR analysis, providing valuable insights for future molecule design (Desai, Bhatt, & Joshi, 2019).
Material Science and Corrosion Inhibition
Compounds similar to this compound have been investigated for their potential as corrosion inhibitors. A study on pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, demonstrated their effectiveness in inhibiting corrosion on mild steel. These inhibitors exhibited high efficiency and were analyzed through various methods like gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy. Theoretical approaches like Density Functional Theory (DFT) and molecular dynamic simulation were utilized to comprehend the inhibitor-metal interactions, demonstrating a promising approach for industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).
Crystallography and Molecular Structures
The crystal structure of compounds closely related to this compound, such as ethyl 2-aminooxazole-5-carboxylate, has been elucidated. The structure consists of planar sheets interconnected by intermolecular hydrogen bonding, showcasing the importance of these compounds in studying molecular interactions and structural chemistry (Kennedy, Khalaf, Suckling, & Waigh, 2001).
properties
IUPAC Name |
ethyl 5-amino-4-(4-methylphenyl)-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-17-13(16)11-10(12(14)18-15-11)9-6-4-8(2)5-7-9/h4-7H,3,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYTXOQHICAAGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C2=CC=C(C=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
763109-08-6 | |
Record name | ETHYL 5-AMINO-4-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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